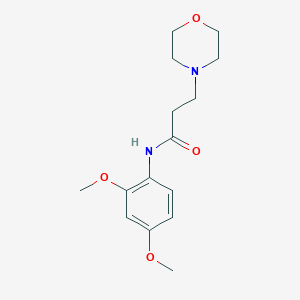
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine, also known as NPC-15437, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPC-15437 belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine is not fully understood. However, it has been found to modulate the activity of certain enzymes and receptors in the brain, such as acetylcholinesterase and NMDA receptors. 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain.
Biochemical and Physiological Effects:
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been found to reduce inflammation and oxidative stress in various tissues, including the brain and liver. Additionally, 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in tumor cells.
Advantages and Limitations for Lab Experiments
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been found to have low toxicity and is well-tolerated by animals. However, one limitation of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine. One area of interest is the development of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the exact mechanism of action of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine and to determine its efficacy in human clinical trials. Additionally, research on the anti-inflammatory and anti-tumor properties of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine may lead to the development of novel treatments for various inflammatory and cancerous conditions.
Synthesis Methods
The synthesis of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves the reaction between 1-naphthylmethylamine and pyrrolidine-1-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine in its pure form.
Scientific Research Applications
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been found to exhibit a range of potential therapeutic applications. It has been studied extensively for its neuroprotective properties and has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various inflammatory and cancerous conditions.
properties
Product Name |
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine |
|---|---|
Molecular Formula |
C21H26N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[1-(naphthalen-1-ylmethyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C21H26N2O/c24-21(23-13-3-4-14-23)19-10-6-12-22(16-19)15-18-9-5-8-17-7-1-2-11-20(17)18/h1-2,5,7-9,11,19H,3-4,6,10,12-16H2 |
InChI Key |
NDBPMLBDIHPRNW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)

![1-[(4-Methoxyphenoxy)acetyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B248993.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248994.png)

![1-(4-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249000.png)

![1-(2-Chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249002.png)
![1-(2,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B249003.png)

![1-[(3-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B249006.png)

![1-[4-(3-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B249009.png)
![1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B249010.png)